5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methylsulfanyl-3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S2/c1-13-5-2(4(11)12)3(10-14-5)6(7,8)9/h1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZMVCVHVUEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157984-53-7 | |
| Record name | 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Anti-inflammatory Properties
Research indicates that 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid exhibits significant analgesic and anti-inflammatory effects. These properties make it a candidate for developing new analgesics or anti-inflammatory drugs. The unique structural features of the compound, including the isothiazole ring and functional groups, contribute to its biological activity.
Mechanism of Action
Preliminary studies suggest that this compound interacts with various biological targets involved in pain and inflammation pathways. Understanding these interactions is crucial for elucidating its mechanism of action and assessing any potential side effects.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers, supporting its potential as a therapeutic agent for conditions such as arthritis and other chronic inflammatory diseases .
Agricultural Chemistry Applications
Pesticidal Activity
The compound shows promise as a bioactive agent in agricultural chemistry due to its antimicrobial properties. It has been investigated for its effectiveness against various plant pathogens, making it a potential candidate for developing new pesticides .
Fungicidal and Insecticidal Properties
Studies have reported that this compound can inhibit the growth of several pathogenic fungi, including Botrytis cinerea and Phytophthora infestans, which are significant threats to crop yields. The compound's ability to act as an insect growth regulator further enhances its utility in pest management strategies .
Summary of Findings
The applications of this compound span across pharmaceutical and agricultural fields, showcasing its versatility as a bioactive compound. Its analgesic and anti-inflammatory properties position it as a promising candidate for drug development, while its pesticidal activities highlight its potential in sustainable agriculture.
Further research is essential to fully understand its mechanisms, optimize synthesis methods, and evaluate long-term safety and efficacy in both medical and agricultural applications.
Mechanism of Action
The mechanism of action of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
*Calculated based on molecular formula.
Key Observations :
- Core Heterocycle Differences :
- Isothiazole (S and N at 1,2) vs. Isoxazole (O and N at 1,2): Sulfur in isothiazole enhances ring stability and participation in redox reactions compared to oxygen in isoxazole .
- Pyrazole (two adjacent N atoms at 1,2): Facilitates stronger hydrogen bonding and coordination with metals compared to isothiazole .
- -SCH₃ in the target compound may enhance lipophilicity and nucleophilic substitution reactivity relative to the -Cl and -CHO groups in the pyrazole derivative .
Physicochemical Properties
Table 2: Physical Properties of Analogs
Key Observations :
- The carboxylic acid group in isoxazole derivatives () contributes to higher melting points (168–170°C) due to intermolecular hydrogen bonding. The target compound’s melting point may be influenced similarly but modulated by the -CF₃ group’s bulkiness .
Biological Activity
5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a unique trifluoromethyl group that enhances its reactivity and biological profile. The presence of sulfur and nitrogen in its structure contributes to its diverse chemical behavior, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways through receptor interactions, impacting various cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Aspergillus fumigatus | 6.25 µg/mL |
| Trichophyton mentagrophytes | 12.5 µg/mL |
These values suggest that the compound is effective against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that derivatives of isothiazoles, including this compound, possess cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| SGC-7901 (gastric cancer) | 1.07 ± 0.22 |
| A549 (lung cancer) | 0.61 ± 0.19 |
| HepG2 (liver cancer) | 0.51 ± 0.13 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its potential as an anticancer drug .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those derived from this compound. The results demonstrated potent activity against several strains of bacteria and fungi, with MIC values comparable to standard antibiotics .
- Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of isothiazole derivatives on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability in a concentration-dependent manner, highlighting their potential as therapeutic agents against cancer .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include:
- Cyclization of Dithiolium Salts : This method utilizes methylthiolating agents in the presence of bases like sodium hydride or potassium carbonate at temperatures ranging from 0°C to 50°C.
- Continuous Flow Reactors : Industrial production often employs continuous flow reactors to enhance yield and purity while minimizing by-products .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving thiolation and trifluoromethylation steps. For example, analogs like 3-methylsulfanyl-pyrazole derivatives are synthesized by reacting amino precursors with acid anhydrides or chlorides, followed by purification via recrystallization . Key intermediates are characterized using IR (to confirm functional groups like -COOH or -SMe), (to verify substituent positions), and mass spectrometry (for molecular weight validation). Elemental analysis ensures purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is required to avoid skin/eye contact. Storage should be in airtight containers at 0–6°C to prevent degradation . Work in a fume hood to minimize inhalation risks, and avoid proximity to ignition sources due to potential flammability of sulfur-containing analogs . Emergency measures include immediate rinsing with water for accidental exposure and using dry chemical extinguishers for fires .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs to identify proton environments (e.g., trifluoromethyl groups show distinct splitting patterns). IR spectroscopy confirms carboxylic acid (-COOH) and methylsulfanyl (-SMe) stretches. High-resolution mass spectrometry (HRMS) provides exact mass verification, while elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound, particularly under varying trifluoromethylation conditions?
- Methodological Answer : Yield optimization requires controlled reaction parameters:
- Temperature : Trifluoromethylation is sensitive to excess heat; maintaining 40–60°C prevents side reactions.
- Catalysts : Use of copper(I) iodide or palladium catalysts enhances trifluoromethyl group incorporation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. What strategies address discrepancies in reported bioactivity data for this compound’s analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. analgesic potency) may stem from:
- Assay variability : Standardize models (e.g., carrageenan-induced edema in rats for anti-inflammatory tests).
- Structural modifications : Even minor changes (e.g., substituting phenyl groups in thiazole analogs) drastically alter receptor binding .
- Data normalization : Use internal controls (e.g., indomethacin) to calibrate activity metrics across studies .
Q. How can degradation pathways of this compound be analyzed to improve shelf-life in research settings?
- Methodological Answer : Accelerated stability studies under stress conditions (heat, light, humidity) identify degradation products. For example:
- Thermal degradation : Store samples at 40°C for 4 weeks; analyze via LC-MS to detect hydrolysis products (e.g., loss of -SMe groups).
- Photodegradation : Expose to UV light (254 nm) and monitor using for structural changes .
Contradiction Analysis
Q. Why do melting points reported for structurally similar isothiazole-carboxylic acids vary significantly (e.g., 168–238°C)?
- Methodological Answer : Variations arise from:
- Polymorphism : Different crystalline forms (e.g., 5-methylisoxazole-4-carboxylic acid has multiple polymorphs) .
- Purity : Impurities (even <3%) depress melting points. Use differential scanning calorimetry (DSC) to assess purity-driven discrepancies .
- Substituent effects : Electron-withdrawing groups (e.g., -CF) increase melting points compared to electron-donating groups (-OCH) .
Methodological Challenges
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer : Impurities like unreacted trifluoromethyl precursors or sulfoxide byproducts require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
